molecular formula C5H3Br2NO B080712 3,4-Dibromopyridine 1-oxide CAS No. 13535-02-9

3,4-Dibromopyridine 1-oxide

Cat. No. B080712
CAS RN: 13535-02-9
M. Wt: 252.89 g/mol
InChI Key: FIBNBZXWIOAHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromopyridine 1-oxide (DBPO) is a chemical compound that has been used in various scientific research applications. It is a halogenated pyridine derivative that has gained attention due to its unique properties and potential applications in different fields of study.

Scientific Research Applications

3,4-Dibromopyridine 1-oxide has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. It has been used to synthesize various organic compounds, including pyridine derivatives, and has been used as a catalyst in the oxidation of alcohols and ketones. 3,4-Dibromopyridine 1-oxide has also been used as a probe for studying the binding of ligands to proteins and DNA.

Mechanism Of Action

The mechanism of action of 3,4-Dibromopyridine 1-oxide is not fully understood, but it is believed to act as an oxidizing agent. It can react with various functional groups, including alcohols, ketones, and thiols, to produce the corresponding oxidized products. In biological systems, 3,4-Dibromopyridine 1-oxide has been shown to react with DNA and proteins, leading to oxidative damage.

Biochemical And Physiological Effects

3,4-Dibromopyridine 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-Dibromopyridine 1-oxide can induce oxidative damage to DNA and proteins, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3,4-Dibromopyridine 1-oxide can induce liver toxicity and oxidative stress.

Advantages And Limitations For Lab Experiments

3,4-Dibromopyridine 1-oxide has several advantages for lab experiments, including its ease of synthesis and its ability to act as both a reagent and a catalyst. However, it also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 3,4-Dibromopyridine 1-oxide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a probe for studying biological systems. 3,4-Dibromopyridine 1-oxide could be used to study the binding of ligands to proteins and DNA, as well as the mechanisms of oxidative damage. Finally, further studies are needed to determine the mechanism of action of 3,4-Dibromopyridine 1-oxide and its potential applications in organic synthesis and catalysis.
Conclusion
In conclusion, 3,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative that has gained attention due to its unique properties and potential applications in various fields of study. Its synthesis method is relatively simple, and it has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. 3,4-Dibromopyridine 1-oxide has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its potential applications in anticancer therapy, as a probe for studying biological systems, and in organic synthesis and catalysis.

Synthesis Methods

3,4-Dibromopyridine 1-oxide can be synthesized by reacting 3,4-dibromopyridine with hydrogen peroxide in the presence of a catalyst. The reaction occurs at room temperature and produces 3,4-Dibromopyridine 1-oxide as the main product. The purity of the product can be increased by recrystallization from a suitable solvent. The synthesis of 3,4-Dibromopyridine 1-oxide is relatively simple and can be done on a large scale.

properties

CAS RN

13535-02-9

Product Name

3,4-Dibromopyridine 1-oxide

Molecular Formula

C5H3Br2NO

Molecular Weight

252.89 g/mol

IUPAC Name

3,4-dibromo-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H

InChI Key

FIBNBZXWIOAHKT-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1Br)Br)[O-]

Canonical SMILES

C1=C[N+](=CC(=C1Br)Br)[O-]

synonyms

3,4-Dibromopyridine 1-oxide

Origin of Product

United States

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